Cas no 155694-83-0 (Benzoic acid,2-bromo-3-methyl-, ethyl ester)

Benzoic acid,2-bromo-3-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-bromo-3-methyl-, ethyl ester
- ETHYL 2-BROMO-3-METHYLBENZOATE
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- Inchi: InChI=1S/C10H11BrO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
- InChI Key: JLUNFGZPWZBSLB-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC=CC(=C1Br)C
Computed Properties
- Exact Mass: 241.99400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 26.30000
- LogP: 2.93420
Benzoic acid,2-bromo-3-methyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P001OKL-25g |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 25g |
$1612.00 | 2025-02-19 | ||
1PlusChem | 1P001OKL-1g |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 1g |
$110.00 | 2025-02-19 | ||
A2B Chem LLC | AA77701-1g |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 1g |
$75.00 | 2024-04-20 | ||
A2B Chem LLC | AA77701-25g |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 25g |
$1380.00 | 2024-04-20 | ||
1PlusChem | 1P001OKL-5g |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 5g |
$423.00 | 2025-02-19 | ||
1PlusChem | 1P001OKL-250mg |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 250mg |
$69.00 | 2025-02-19 | ||
A2B Chem LLC | AA77701-5g |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 5g |
$345.00 | 2024-04-20 | ||
A2B Chem LLC | AA77701-250mg |
Benzoic acid, 2-bromo-3-methyl-, ethyl ester |
155694-83-0 | 250mg |
$39.00 | 2024-04-20 |
Benzoic acid,2-bromo-3-methyl-, ethyl ester Related Literature
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on Benzoic acid,2-bromo-3-methyl-, ethyl ester
Benzoic acid,2-bromo-3-methyl-, ethyl ester (CAS No. 155694-83-0): A Comprehensive Overview
Benzoic acid,2-bromo-3-methyl-, ethyl ester, identified by its CAS number 155694-83-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure consists of a benzoic acid core substituted with an ethyl ester group at the carboxyl position, a bromine atom at the 2-position, and a methyl group at the 3-position. These modifications contribute to its distinct chemical behavior and reactivity, making it a versatile building block for medicinal chemists.
The synthesis of Benzoic acid,2-bromo-3-methyl-, ethyl ester involves a series of well-defined chemical transformations that highlight its synthetic utility. The presence of both bromine and methyl substituents on the benzene ring enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents. The ethyl ester group further extends its applicability by allowing for facile hydrolysis to the corresponding carboxylic acid or conversion to other functional derivatives.
In recent years, Benzoic acid,2-bromo-3-methyl-, ethyl ester has been explored in several cutting-edge research areas within pharmaceutical chemistry. One notable application is in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. The brominated aromatic system provides a scaffold that can be readily modified to achieve high specificity for biological targets. For instance, studies have demonstrated its utility in designing inhibitors for enzymes involved in metabolic pathways relevant to cancer and inflammation. The ability to fine-tune the electronic properties of the benzene ring through substituent effects allows for the optimization of binding affinity and selectivity.
The compound's potential as a building block for drug discovery has also been highlighted in the synthesis of heterocyclic derivatives. Heterocycles are widely recognized for their role in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. By incorporating Benzoic acid,2-bromo-3-methyl-, ethyl ester into heterocyclic frameworks, researchers can leverage its reactive sites to construct more complex and functionalized molecules. This approach has led to the identification of novel compounds with enhanced pharmacological properties, including improved solubility and bioavailability.
Another area where this compound has shown promise is in materials science, particularly in the development of organic electronic materials. The bromine substituent can serve as an anchoring point for further functionalization, enabling the design of conjugated polymers and small molecules with tailored optoelectronic properties. These materials are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The methyl group at the 3-position also contributes to steric hindrance, which can be exploited to control molecular packing and enhance material performance.
The chemical reactivity of Benzoic acid,2-bromo-3-methyl-, ethyl ester extends beyond its role as a synthetic intermediate. It has been utilized in various catalytic processes where its bromine atom acts as a ligand or handle for transition metal complexes. Such complexes are employed in asymmetric synthesis, where they facilitate enantioselective transformations essential for producing chiral drugs with high enantiomeric purity. The ethyl ester group can also be selectively modified under mild conditions, allowing for orthogonal functionalizations that are critical in multi-step syntheses.
In academic research, this compound has been employed to investigate reaction mechanisms and develop new synthetic methodologies. Its unique structural features provide an excellent platform for studying electronic effects and steric influences on reaction outcomes. By systematically varying substituents on the benzene ring, researchers can gain insights into how these changes impact reaction rates and product distributions. Such studies contribute to the broader understanding of organic chemistry principles and inform the design of more efficient synthetic routes.
The pharmaceutical industry has also recognized the value of Benzoic acid,2-bromo-3-methyl-, ethyl ester as a key intermediate in drug development pipelines. Its versatility allows for rapid diversification of molecular structures, enabling high-throughput screening programs to identify lead compounds with desired biological activities. Additionally, its stability under various reaction conditions makes it suitable for large-scale production processes required for commercial drug manufacturing.
The environmental impact of using Benzoic acid,2-bromo-3-methyl-, ethyl ester as a chemical intermediate has also been considered in recent studies. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with broader sustainability goals within the chemical industry and highlight the importance of responsible chemical management throughout drug discovery processes.
In conclusion, Benzoic acid,2-bromo-3-methyl-, ethyl ester, with its CAS number 155694-83-0, represents a significant advancement in synthetic chemistry with applications spanning pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations that contribute to innovation across multiple scientific disciplines. As research continues to uncover new possibilities for this compound, its role as a cornerstone intermediate is expected to grow even further.
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